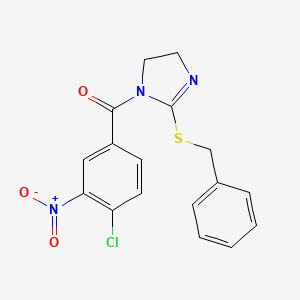![molecular formula C27H23FN6O2 B2878041 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031623-63-8](/img/no-structure.png)
8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C27H23FN6O2 and its molecular weight is 482.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Quality Control Development
Research into derivatives of triazoloquinazolinones, such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, highlights their promise as antimalarial agents. A study focused on developing quality control methods for this leader compound emphasizes its potential in antimalarial research. The proposed quality control methods include assessments of solubility, identification, related impurities, and assay by potentiometric titration, indicating a comprehensive approach to ensuring the substance's purity and effectiveness in further studies (Danylchenko et al., 2018).
Antagonistic Activity on 5-HT2 Receptor
Another study on related bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives demonstrates their potential as 5-HT2 and alpha 1 receptor antagonists. These compounds, which share structural similarities with the queried compound, exhibited potent 5-HT2 antagonist activity, offering insights into their therapeutic potential for conditions influenced by these receptors (Watanabe et al., 1992).
Antimicrobial Applications
Compounds within the triazoloquinazoline family have also been evaluated for their antimicrobial activities. Novel derivatives, including N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide, have shown significant antimicrobial activity against a range of bacterial and fungal species. This research suggests the potential of these compounds in developing new antimicrobial agents, particularly against drug-resistant strains (Babu et al., 2015).
Anticancer Activity
Furthermore, 4(3H)-quinazolinone derivatives with dithiocarbamate side chains, closely related to the core structure of the queried compound, have been synthesized and tested for their in vitro antitumor activity. One such derivative demonstrated significant inhibitory activity against human myelogenous leukemia cells, highlighting the anticancer potential of these compounds (Cao et al., 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 8-bromo-3-(p-tolyl)quinazolin-5(4H)-one with 2-fluorophenylpiperazine and triethylorthoformate in the presence of a catalyst to form the intermediate compound, which is then reacted with sodium azide and copper sulfate to yield the final product.", "Starting Materials": [ "8-bromo-3-(p-tolyl)quinazolin-5(4H)-one", "2-fluorophenylpiperazine", "triethylorthoformate", "copper sulfate", "sodium azide" ], "Reaction": [ "Step 1: 8-bromo-3-(p-tolyl)quinazolin-5(4H)-one is reacted with 2-fluorophenylpiperazine and triethylorthoformate in the presence of a catalyst such as palladium on carbon to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with sodium azide and copper sulfate in the presence of a solvent such as dimethylformamide to yield the final product, 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one." ] } | |
CAS-Nummer |
1031623-63-8 |
Molekularformel |
C27H23FN6O2 |
Molekulargewicht |
482.519 |
IUPAC-Name |
8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C27H23FN6O2/c1-17-6-8-18(9-7-17)24-25-29-26(35)20-11-10-19(16-23(20)34(25)31-30-24)27(36)33-14-12-32(13-15-33)22-5-3-2-4-21(22)28/h2-11,16,31H,12-15H2,1H3 |
SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-dimethyl-8-(3-(3-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2877958.png)
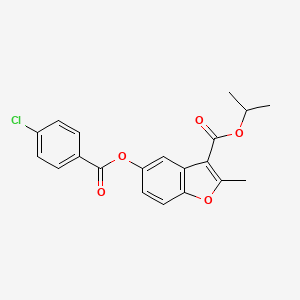
![2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide](/img/structure/B2877961.png)
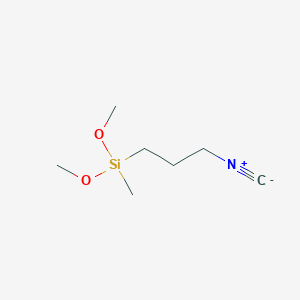
![4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877963.png)
![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2877964.png)
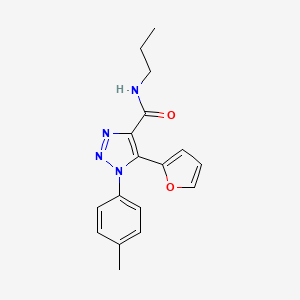
![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2877966.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2877968.png)
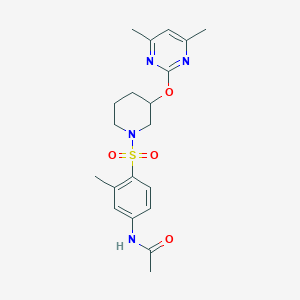
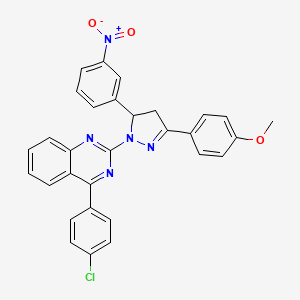
![8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B2877979.png)

